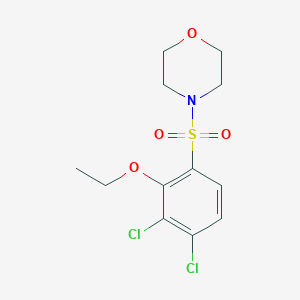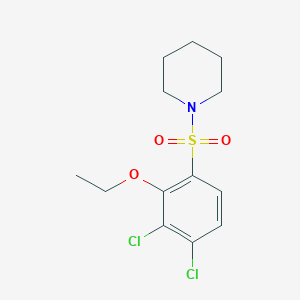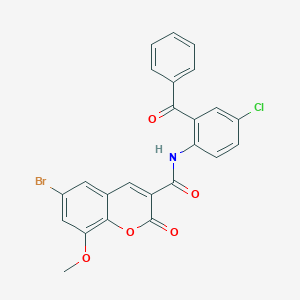
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in the development and progression of various diseases including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
BKM120 targets the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway by inhibiting the activity of the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide enzyme. This enzyme is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways such as the Akt/mTOR pathway, which promotes cell growth and survival. By inhibiting N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, BKM120 blocks the activation of these downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BKM120 has been shown to have potent antitumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway. BKM120 has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease. In addition, BKM120 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide enzyme, making it an ideal tool for studying the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway. However, BKM120 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, BKM120 can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of BKM120. One area of research is the development of more potent and specific N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide inhibitors that can overcome the limitations of BKM120. Another area of research is the identification of biomarkers that can predict the response of cancer patients to BKM120. This can help to personalize cancer treatment and improve patient outcomes. Finally, the combination of BKM120 with other targeted therapies or immunotherapies is an area of active research that holds promise for improving cancer treatment.
Métodos De Síntesis
BKM120 can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chloroacetyl chloride to form 2-chloro-N-(2-hydroxy-4-methoxybenzyl)acetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylboronic acid in the presence of a palladium catalyst to form N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-(2-hydroxy-4-methoxybenzyl)acetamide. The final step involves the reaction of this intermediate with 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base to form BKM120.
Aplicaciones Científicas De Investigación
BKM120 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer including breast cancer, glioblastoma, and lymphoma. BKM120 has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Nombre del producto |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Fórmula molecular |
C24H15BrClNO5 |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H15BrClNO5/c1-31-20-11-15(25)9-14-10-18(24(30)32-22(14)20)23(29)27-19-8-7-16(26)12-17(19)21(28)13-5-3-2-4-6-13/h2-12H,1H3,(H,27,29) |
Clave InChI |
LKCRRFZVCINHLS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



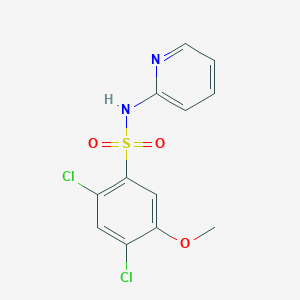
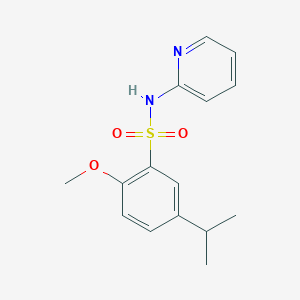
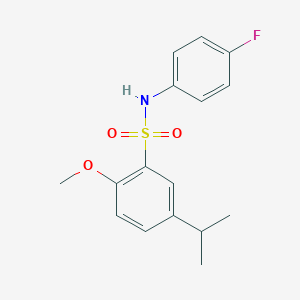
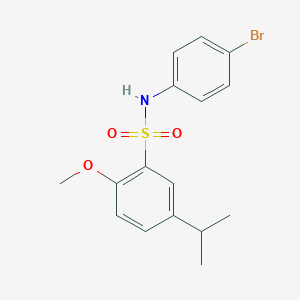
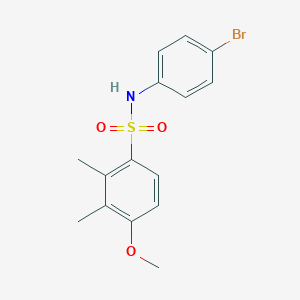
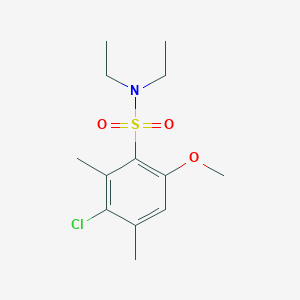
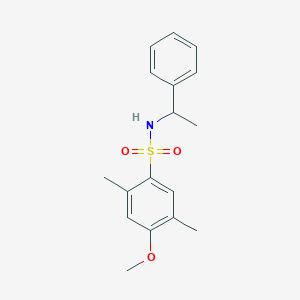
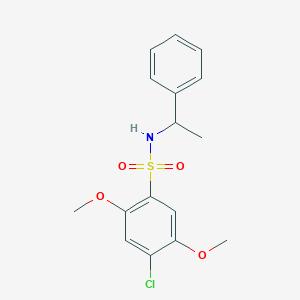
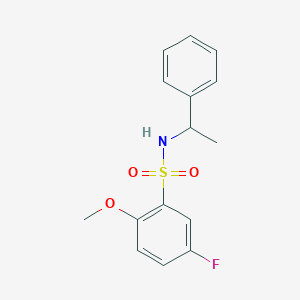
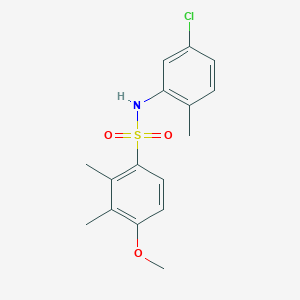
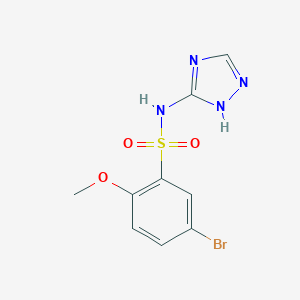
![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)
